An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide to 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
CAS Number: 53012-82-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride, a key reagent in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer insights into its synthesis, reactivity, and applications, grounded in established chemical principles.
Core Molecular Attributes
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride is a highly functionalized aromatic acyl chloride. Its structure is characterized by a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a benzoyl chloride moiety. This unique combination of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₃F₃O | PubChem[1] |
| Molecular Weight | 277.4 g/mol | PubChem[1] |
| CAS Number | 53012-82-1 | PubChem[1] |
| IUPAC Name | 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride | PubChem[1] |
| SMILES | C1=CC(=C(C(=C1C(F)(F)F)Cl)C(=O)Cl)Cl | PubChem[1] |
| InChI | InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)6(10)5(4)7(11)15/h1-2H | PubChem[1] |
Synthesis Pathway and Methodologies
The synthesis of 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride is typically achieved through a two-step process, starting from the corresponding benzoic acid precursor.
Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid
A common route to the precursor, 2,6-dichloro-3-(trifluoromethyl)benzoic acid, involves the ortho-lithiation of a substituted trifluoromethylbenzene, followed by carboxylation.
Experimental Protocol: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoic acid
Materials:
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2,4-dichloro-1-(trifluoromethyl)benzene
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Butyllithium (BuLi)
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Dry ice (solid CO₂)
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Tetrahydrofuran (THF), anhydrous
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Hexane, anhydrous
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Concentrated hydrochloric acid (HCl)
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Diethyl ether
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Water
Procedure:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-1-(trifluoromethyl)benzene in a mixture of anhydrous THF and hexane.
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Cool the solution to -75 °C using a dry ice/acetone bath.
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Slowly add butyllithium dropwise to the stirred solution, maintaining the temperature at -75 °C. A dark purple mixture will form.
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Stir the reaction mixture at -75 °C for 45 minutes.
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Pour the reaction mixture onto an excess of freshly crushed dry ice.
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Allow the mixture to warm to room temperature, and then evaporate the solvent under reduced pressure.
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Partition the residue between water and hexane.
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Separate the aqueous layer and acidify it with concentrated hydrochloric acid.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by crystallization from hexane to yield colorless needles of 2,6-dichloro-3-(trifluoromethyl)benzoic acid.
Conversion to 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
The final step is the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride
Materials:
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2,6-Dichloro-3-(trifluoromethyl)benzoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous dichloromethane (DCM) or Toluene
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N,N-dimethylformamide (DMF), catalytic amount (if using oxalyl chloride)
Procedure (using Thionyl Chloride):
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In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloro-3-(trifluoromethyl)benzoic acid.
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Add an excess of thionyl chloride (typically 1.2-1.5 equivalents). A suitable solvent such as DCM or toluene can be used.
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Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure.
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The crude 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride can be purified by vacuum distillation.
Chemical Reactivity and Field Insights
The reactivity of 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. The presence of the trifluoromethyl group significantly influences its reactivity through a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon. However, the two ortho-chloro substituents introduce steric hindrance, which can modulate the rate of reaction with bulky nucleophiles.
This balance between electronic activation and steric hindrance is a key consideration for synthetic chemists. For instance, in reactions with small, highly reactive nucleophiles, the electronic effect will likely dominate, leading to rapid acylation. Conversely, with larger nucleophiles, the steric hindrance may become the rate-limiting factor.
Applications in Drug Discovery and Development
The trifluoromethyl group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride serves as a crucial building block for introducing the 2,6-dichloro-3-(trifluoromethyl)benzoyl pharmacophore into potential drug molecules.
This structural motif is particularly prevalent in the development of kinase inhibitors for cancer therapy.[2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2,6-dichloro-3-(trifluoromethyl)benzoyl group can be a key component of a molecule designed to bind to the active site of a specific kinase, thereby inhibiting its function.
While specific marketed drugs containing this exact building block are not readily identifiable in the public domain, the general class of trifluoromethyl-substituted benzoyl chlorides are widely used in the synthesis of a variety of therapeutic agents. For example, related compounds are used in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which also feature a trifluoromethylphenyl moiety.[2]
Spectroscopic Characterization
While specific, publicly available spectra for 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride are limited, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling constant between these two protons would be indicative of their ortho relationship.
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¹³C NMR: The carbon NMR spectrum will be more complex, showing distinct signals for each of the eight carbon atoms. The carbonyl carbon will appear significantly downfield (typically in the 165-175 ppm range). The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹, which is typical for the C=O stretch of an acyl chloride. Other characteristic bands for C-Cl, C-F, and aromatic C-H and C=C vibrations will also be present.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing three chlorine atoms. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to form the acylium ion.
Safety and Handling
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride is a reactive and corrosive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is sensitive to moisture and will react with water to release hydrochloric acid.
Personal Protective Equipment (PPE):
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Safety goggles or a face shield
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Chemical-resistant gloves (e.g., nitrile or neoprene)
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A lab coat
Handling and Storage:
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Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.
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Keep the container tightly sealed to prevent exposure to moisture.
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Handle under an inert atmosphere (e.g., nitrogen or argon) for prolonged storage or for reactions sensitive to moisture.
In case of exposure, immediate medical attention is necessary. For skin or eye contact, flush with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical advice.
Conclusion
2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride is a valuable and versatile reagent in organic synthesis, offering a reliable means of introducing a highly functionalized and pharmaceutically relevant moiety into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development. The strategic incorporation of the trifluoromethyl group continues to be a powerful tool in the design of new and improved therapeutic agents, and building blocks like 2,6-dichloro-3-(trifluoromethyl)benzoyl chloride are at the forefront of this endeavor.
References
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PubChem. (n.d.). 2,6-Dichloro-3-(trifluoromethyl)benzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
